2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
2-Isopropyl-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Scientific Research Applications
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s unique spiro structure allows it to fit into binding pockets that are not accessible to other molecules, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. Additionally, the presence of the carboxylic acid group allows for further functionalization, enhancing its versatility in chemical synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-propan-2-yl-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c1-10(2)14-8-7-13(9-14)5-3-11(4-6-13)12(15)16/h10-11H,3-9H2,1-2H3,(H,15,16) |
InChI Key |
WQVNAIGTNUJGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(CC2)C(=O)O |
Origin of Product |
United States |
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